molecular formula C14H9FN2O4S B14160004 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide CAS No. 881487-85-0

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide

Cat. No.: B14160004
CAS No.: 881487-85-0
M. Wt: 320.30 g/mol
InChI Key: PNDJKAWWSOZNDK-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety attached to a 4-fluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the 4-fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This fluorinated sulfonamide group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

881487-85-0

Molecular Formula

C14H9FN2O4S

Molecular Weight

320.30 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H9FN2O4S/c15-8-1-4-10(5-2-8)22(20,21)17-9-3-6-11-12(7-9)14(19)16-13(11)18/h1-7,17H,(H,16,18,19)

InChI Key

PNDJKAWWSOZNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)NC3=O

Origin of Product

United States

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